molecular formula C20H24ClN3O4 B2773073 N1-(4-chlorophenethyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide CAS No. 877630-90-5

N1-(4-chlorophenethyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide

Cat. No.: B2773073
CAS No.: 877630-90-5
M. Wt: 405.88
InChI Key: TWVRNVNIEIGIDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-chlorophenethyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structural features of this compound, such as the presence of a chlorophenethyl group and a furan ring, contribute to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorophenethyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide typically involves the following steps:

    Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine, such as 4-chlorophenethylamine, under controlled conditions.

    Introduction of the furan ring: The furan ring can be introduced through a nucleophilic substitution reaction using a furan-containing reagent.

    Morpholinoethyl group addition: The final step involves the addition of the morpholinoethyl group, which can be achieved through a coupling reaction using a morpholine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorophenethyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The chlorophenethyl group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenethyl and furan moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the chlorophenethyl group may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its structural features suggest potential therapeutic applications, such as in the treatment of diseases or as a diagnostic tool.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(4-chlorophenethyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    N1-(4-chlorophenethyl)-N2-(2-(furan-2-yl)ethyl)oxalamide: Lacks the morpholinoethyl group.

    N1-(4-chlorophenethyl)-N2-(2-(furan-2-yl)-2-piperidinoethyl)oxalamide: Contains a piperidinoethyl group instead of a morpholinoethyl group.

Uniqueness

N1-(4-chlorophenethyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide is unique due to the presence of both the morpholinoethyl group and the furan ring, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O4/c21-16-5-3-15(4-6-16)7-8-22-19(25)20(26)23-14-17(18-2-1-11-28-18)24-9-12-27-13-10-24/h1-6,11,17H,7-10,12-14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVRNVNIEIGIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NCCC2=CC=C(C=C2)Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.